1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine
Description
1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Properties
Molecular Formula |
C23H19ClF3N3S |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanethione |
InChI |
InChI=1S/C23H19ClF3N3S/c24-19-6-8-20(9-7-19)29-11-13-30(14-12-29)22(31)17-3-1-16(2-4-17)21-10-5-18(15-28-21)23(25,26)27/h1-10,15H,11-14H2 |
InChI Key |
BDJSCUHRHLJHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)C3=CC=C(C=C3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Parallel solid-phase synthesis: This method involves the use of solid supports to facilitate the synthesis of piperazine derivatives.
Photocatalytic synthesis: Light-induced reactions can be used to synthesize piperazine derivatives.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Cyclization: Intramolecular cyclization reactions can be used to form more complex ring structures.
Common reagents and conditions used in these reactions include basic or acidic conditions, various solvents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine has several scientific research applications:
Antifungal Activity: Piperazine derivatives have shown moderate to good antifungal effects, particularly against Cryptococcus neoformans.
Anticancer Activity: Certain piperazine derivatives have demonstrated promising activity against leukemia, colon cancer, and melanoma cell lines.
Receptor Antagonist Development: Piperazine derivatives are used in the development of receptor antagonists for various biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine can be compared with other similar compounds:
1-(chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine: This compound has a similar structure but differs in the presence of the chloroacetyl group.
1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine: This compound has a sulfonyl group instead of the benzenecarbothioyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
